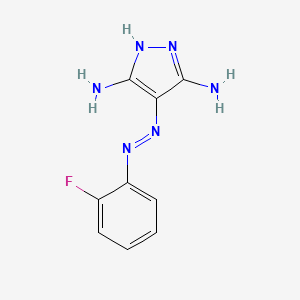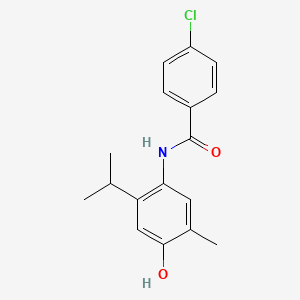
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival.
作用機序
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide inhibits the activity of the NF-κB pathway by targeting the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced tumor growth and proliferation. Inflammatory diseases benefit from this compound treatment as it reduces inflammation and joint damage. Additionally, this compound has been shown to reduce the formation of atherosclerotic plaques, which can lead to cardiovascular disease.
実験室実験の利点と制限
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, which is involved in many cellular processes. However, this compound has limitations, including its potential toxicity and off-target effects. Additionally, this compound may have different effects depending on the cell type and context in which it is used, which can make it challenging to interpret results.
将来の方向性
There are several future directions for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide research, including its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, this compound could be used to target specific cell types, such as cancer stem cells, to prevent tumor recurrence. Further studies are needed to fully understand the potential therapeutic applications of this compound and its limitations.
合成法
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with a mixture of 1,3,5-trimethylpyrazole and thionyl chloride. The resulting product is then treated with ammonia and acetic acid to yield this compound.
科学的研究の応用
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been shown to benefit from this compound treatment, as it reduces inflammation and joint damage. Additionally, this compound has been studied in the context of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques.
特性
IUPAC Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18(14(2)22(3)21-13)20-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGURNZQUTMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)